molecular formula C10H7NO2 B14848005 3-Acetyl-5-formylbenzonitrile

3-Acetyl-5-formylbenzonitrile

Cat. No.: B14848005
M. Wt: 173.17 g/mol
InChI Key: VVHROPRPRUFEHN-UHFFFAOYSA-N
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Description

Below, we compare four related compounds from the evidence, focusing on molecular attributes, substituent effects, and practical considerations.

Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

3-acetyl-5-formylbenzonitrile

InChI

InChI=1S/C10H7NO2/c1-7(13)10-3-8(5-11)2-9(4-10)6-12/h2-4,6H,1H3

InChI Key

VVHROPRPRUFEHN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)C#N)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 3-Acetyl-5-formylbenzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-formylbenzonitrile with acetic anhydride in the presence of a catalyst . The reaction conditions typically include heating the mixture to a specific temperature to facilitate the acetylation process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-Acetyl-5-formylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Acetyl-5-formylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Acetyl-5-formylbenzonitrile exerts its effects involves interactions with specific molecular targets and pathways. The acetyl and formyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes, such as enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

3-(4-Aminophenyl)benzonitrile (CAS 443998-73-0)

  • Molecular Formula : C₁₃H₁₀N₂
  • Molecular Weight : 194.23 g/mol
  • Substituents: A para-aminophenyl group attached to the benzonitrile core.
  • Key Properties: The amino group (-NH₂) enhances solubility in polar solvents and reactivity in electrophilic substitution reactions. Safety data highlights the need for precautions during handling, including first-aid measures for inhalation, skin contact, or ingestion .

3-Acetyl-5-bromo-2-hydroxybenzonitrile (CAS 1289080-94-9)

  • Molecular Formula: C₉H₆BrNO₂
  • Molecular Weight : 240.05 g/mol
  • Substituents : Acetyl (-COCH₃), bromo (-Br), and hydroxyl (-OH) groups at positions 3, 5, and 2, respectively.
  • Key Properties: The bromo substituent increases molecular weight and may facilitate halogen-bonding interactions. Synthesis routes are documented, with suppliers offering ≥95% purity .

2-Fluoro-5-formylbenzonitrile (CAS 218301-22-5)

  • Molecular Formula: C₈H₄FNO
  • Molecular Weight : 149.12 g/mol (calculated)
  • Substituents : Fluoro (-F) and formyl (-CHO) groups at positions 2 and 5.
  • Synonyms include 3-cyano-4-fluorobenzaldehyde, indicating its utility as a building block in organic synthesis .

3-Amino-5-(trifluoromethyl)benzonitrile (CAS 29169-64-0)

  • Molecular Formula : C₉H₅F₃N₂
  • Molecular Weight : 198.6 g/mol
  • Substituents: Amino (-NH₂) and trifluoromethyl (-CF₃) groups at positions 3 and 5.
  • Key Properties: The -CF₃ group introduces strong electron-withdrawing effects, which may modulate the basicity of the amino group and influence solubility.

Data Table: Comparative Analysis of Benzonitrile Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-(4-Aminophenyl)benzonitrile 443998-73-0 C₁₃H₁₀N₂ 194.23 -NH₂ (para) High polarity; safety protocols documented
3-Acetyl-5-bromo-2-hydroxybenzonitrile 1289080-94-9 C₉H₆BrNO₂ 240.05 -COCH₃, -Br, -OH Halogenated; synthetic routes available
2-Fluoro-5-formylbenzonitrile 218301-22-5 C₈H₄FNO 149.12 -F, -CHO Reactive aldehyde; used in intermediates
3-Amino-5-(trifluoromethyl)benzonitrile 29169-64-0 C₉H₅F₃N₂ 198.6 -NH₂, -CF₃ Electron-deficient due to -CF₃

Research Findings and Practical Considerations

  • Synthetic Routes : 3-Acetyl-5-bromo-2-hydroxybenzonitrile has well-documented synthesis methods, with suppliers emphasizing high purity (>95%) for laboratory use .
  • Safety Protocols: 3-(4-Aminophenyl)benzonitrile requires stringent handling measures, including immediate medical consultation upon exposure .
  • Functional Group Reactivity : The formyl group in 2-fluoro-5-formylbenzonitrile is highly reactive, making it valuable for constructing heterocycles or Schiff bases .

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